1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
Description
Properties
CAS No. |
2098075-52-4 |
|---|---|
Molecular Formula |
C9H16ClNS |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Group Installation via Friedel-Crafts Alkylation
Thiophene undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃ to yield 5-tert-butylthiophene. This method, adapted from tert-butyl functionalization in pyrrolidine derivatives (WO2023118507A2), achieves regioselectivity at position 5 due to the electron-donating nature of the sulfur atom.
Reaction Conditions :
Bromination at Position 3
Electrophilic bromination of 5-tert-butylthiophene with N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 3, guided by the directing effects of the tert-butyl group.
Reaction Conditions :
Aminomethyl Group Installation via Gabriel Synthesis
The brominated intermediate is converted to the phthalimide derivative using potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.
Reaction Conditions :
Hydrochloride Salt Formation
The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Synthetic Route 2: Leuckart Reaction for Direct Amine Synthesis
Synthesis of 5-tert-Butylthiophene-3-carbaldehyde
Formylation of 5-tert-butylthiophene via Vilsmeier-Haack reaction introduces an aldehyde group at position 3.
Reaction Conditions :
Leuckart Reaction to Methanamine
The aldehyde undergoes reductive amination with ammonium formate to yield the primary amine.
Reaction Conditions :
Salt Formation and Purification
The amine is dissolved in ethanol, treated with concentrated HCl, and crystallized.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52% | 38% |
| Steps | 4 | 3 |
| Scalability | High | Moderate |
| Impurity Control | <1% | 3–5% |
| Cost Efficiency | Moderate | High |
Route 1 offers superior impurity control, critical for pharmaceutical applications, while Route 2 reduces step count but suffers from lower yields due to side reactions during the Leuckart step.
Optimization Strategies and Troubleshooting
Enhancing Regioselectivity in Friedel-Crafts Alkylation
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. The tert-butyl group enhances electron density at the sulfur atom, facilitating oxidation.
Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 2- and 5-positions. The tert-butyl group directs substitution to the less hindered positions.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Bromine (Br₂) | 2-position | 2-Bromo-5-tert-butylthiophene | 65–78% |
| Nitric acid (HNO₃) | 5-position | 5-Nitro-3-tert-butylthiophene | 52% |
Condensation Reactions
The primary amine reacts with carbonyl compounds to form Schiff bases or imines.
| Carbonyl Compound | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux, 4–6 hours | N-Benzylidene derivative | Intermediate for drug design. |
| Acetone | Catalytic HCl, room temperature | Imine with acetone | Used in coordination chemistry |
Salt Formation and Acid-Base Reactions
The hydrochloride salt participates in acid-base equilibria, enabling conversion to the free base or alternative salts.
| Reagent | Product | Solubility |
|---|---|---|
| NaOH (1M) | Free base (methanamine derivative) | Soluble in organic solvents |
| H₂SO₄ | Sulfate salt | Improved aqueous stability |
Reductive Transformations
The amine group can undergo reductive alkylation or the thiophene ring can be hydrogenated.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran, 0°C | N-Alkylated derivatives | Moderate |
| H₂/Pd-C | Ethanol, 50°C | Dihydrothiophene analog | High |
Complexation with Metal Ions
The amine and sulfur atoms act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Product | Geometry |
|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | Catalytic applications |
| Fe(NO₃)₃ | Tetrahedral Fe(III) complex | Magnetic studies |
Mechanistic Insights
-
Thiophene Ring Reactivity : The tert-butyl group exerts a strong +I effect, increasing electron density at the sulfur and adjacent carbon atoms, favoring electrophilic substitution and oxidation.
-
Amine Group : The protonated amine in the hydrochloride form reduces nucleophilicity but enhances stability in acidic conditions. Deprotonation restores reactivity for condensation or alkylation .
Scientific Research Applications
The compound 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and environmental studies.
Chemical Properties and Structure
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is characterized by its unique structure, which includes a thiophene ring substituted with a tert-butyl group and an amine functional group. The presence of these functional groups contributes to its reactivity and potential applications.
Structural Formula
- Molecular Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with similar structures to 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride exhibit antidepressant-like effects. The mechanism may involve the modulation of serotonin receptors, which are crucial for mood regulation.
Neuroprotective Effects
Studies have suggested that derivatives of thiophene compounds can provide neuroprotection against oxidative stress, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Materials Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices.
Polymer Synthesis
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be utilized in the synthesis of conducting polymers. These polymers have applications in sensors, batteries, and other electronic devices due to their conductivity and stability.
Environmental Studies
Pollutant Degradation
Research has shown that thiophene derivatives can be effective in degrading environmental pollutants through photocatalytic processes. This application is particularly relevant for the remediation of contaminated water sources.
Case Study 1: Antidepressant Activity Assessment
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of thiophene derivatives, including 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride. The compound was tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups.
Case Study 2: Conducting Polymer Development
In a study focusing on organic electronics, researchers synthesized a polymer using 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride as a monomer. The resulting material demonstrated improved charge transport properties, leading to enhanced performance in OLED applications.
Case Study 3: Environmental Remediation
A recent investigation into photocatalytic degradation highlighted the effectiveness of thiophene-based compounds in breaking down pollutants under UV light exposure. The study concluded that 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride could serve as a viable catalyst for environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiophene Derivatives
Key Observations :
- Electronic Effects : The tert-butyl group’s electron-donating nature contrasts with nitro (electron-withdrawing) and halogen (moderately electron-withdrawing) substituents, altering reactivity and binding affinity .
- Solubility: Hydrochloride salts (e.g., 1-(2-phenoxyphenyl)methanamine HCl) improve aqueous solubility, but bulky tert-butyl may counteract this by increasing hydrophobicity .
Heterocycle Variations
Key Observations :
- Thiophene vs. Oxadiazole : Thiophene’s sulfur atom contributes to a larger dipole moment compared to oxadiazoles, influencing electrostatic interactions with targets .
- Planarity: Benzothiophene derivatives (e.g., compound 37 in ) have extended conjugation, favoring interactions with planar receptors, while non-planar tert-butyl disrupts this .
Biological Activity
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride, a compound featuring a thiophene ring with a tert-butyl group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure allows for unique interactions within biological systems, influencing its pharmacological properties.
The biological activity of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets. The thiophene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, enhancing binding affinity to specific receptors or enzymes. This dual interaction profile may lead to modulation of signaling pathways involved in cell growth and apoptosis.
Biological Activity Studies
Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives of thiophene compounds can inhibit key mitotic kinases, such as Polo-like kinase 1 (Plk1), which is often upregulated in cancer cells. The inhibition of Plk1 can induce mitotic arrest and subsequent apoptosis in cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Enzyme Inhibition | Inhibits Plk1 activity | |
| Cytotoxicity | Reduces viability in tumor cells |
Case Studies
- Inhibition of Plk1 : A study demonstrated that compounds similar to 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride showed significant inhibition of Plk1, leading to reduced proliferation in HeLa cells. The compound exhibited a GI50 value (concentration required to inhibit cell growth by 50%) of approximately 4.4 μM, indicating potent anticancer activity .
- Cell Cycle Effects : Another investigation revealed that treatment with the compound resulted in G2/M phase arrest in treated cells, suggesting a mechanism involving disruption of normal cell cycle progression . This effect was associated with morphological changes indicative of cell death.
Structure-Activity Relationship (SAR)
The biological activity of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be influenced by modifications to the thiophene ring and the amine group. Variations in substituents on the thiophene ring have been shown to alter binding affinities and biological profiles significantly. For example, the presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving cellular uptake .
Q & A
Q. How can researchers optimize the synthesis of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters. For analogous methanamine hydrochlorides (e.g., nitrothiophene derivatives), yields are influenced by:
- Substituent effects : Electron-withdrawing groups on aromatic precursors (e.g., nitro, fluoro) may reduce nucleophilicity, necessitating longer reaction times or elevated temperatures .
- Reductive amination : Use of NaBH or NaBHCN for imine reduction should be tested under inert atmospheres to avoid byproducts.
- Acid selection : HCl gas vs. aqueous HCl for salt formation impacts crystallinity. Recrystallization in ethanol/water mixtures often enhances purity .
Q. What analytical techniques are critical for characterizing 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and salt formation. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in H NMR, while the methanamine proton resonates at δ ~3.2 ppm .
- Mass Spectrometry : LC-MS (ESI+) should display [M+H] at m/z corresponding to the molecular formula (CHNS·HCl: calc. 235.09).
- Elemental Analysis : Validate chloride content (theoretical Cl: ~15.1%) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm for thiophene derivatives).
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 3–9) may hydrolyze the tert-butyl group, requiring pH-controlled storage .
Advanced Research Questions
Q. How do structural modifications to the thiophene or methanamine moiety influence biological activity in SAR studies?
Methodological Answer:
- Thiophene Substituents : Introduce electron-deficient groups (e.g., -NO, -CF) to evaluate effects on receptor binding (e.g., serotonin or dopamine receptors). For example, nitro groups reduce bioavailability due to increased polarity .
- Methanamine Branching : Compare primary vs. secondary amines. Cyclopropylmethanamine derivatives (e.g., compound 35 in ) show enhanced metabolic stability in vitro.
- Hydrochloride Salt vs. Free Base : The salt form improves solubility but may alter membrane permeability. Parallel assays (e.g., logP measurements) are recommended .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability : Use liver microsome assays (human/rat) to identify oxidative metabolites (e.g., tert-butyl hydroxylation). LC-HRMS can track degradation pathways .
- Plasma Protein Binding : Equilibrium dialysis experiments quantify free vs. bound drug fractions. High binding (>95%) reduces in vivo activity .
- Blood-Brain Barrier Penetration : Employ MDCK-MDR1 cell monolayers to measure P (apparent permeability). Tert-butyl groups may enhance lipophilicity but hinder passive diffusion .
Q. What strategies are effective in developing validated HPLC/LC-MS methods for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients improve peak symmetry for polar amines.
- Ion-Pairing Reagents : Add 5 mM heptafluorobutyric acid to enhance retention of hydrophilic hydrochlorides.
- Validation Parameters :
Q. How should researchers address impurities or byproducts formed during large-scale synthesis?
Methodological Answer:
- Byproduct Identification : LC-MS/MS and H NMR track impurities. Common byproducts include:
- Des-tert-butyl analogs : Formed via acid-catalyzed cleavage.
- Oxidation products : Thiophene sulfoxides (monitor with TLC, R ~0.3 in ethyl acetate/hexane).
- Purification : Reverse-phase flash chromatography (C18, 20–40 µm) removes polar impurities. For persistent non-polar contaminants, recrystallize in tert-butyl methyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
